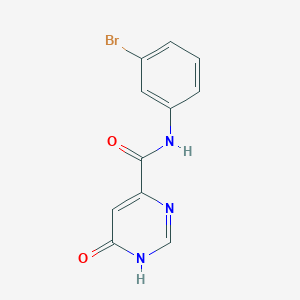

N-(3-溴苯基)-6-羟基嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-bromophenyl)-6-hydroxypyrimidine-4-carboxamide, also known as BPHPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPHPC is a small molecule that has shown promising results in the treatment of amyloidosis, a group of diseases characterized by the accumulation of abnormal protein deposits in various tissues and organs.

科学研究应用

抗菌活性

与 N-(3-溴苯基)-6-羟基嘧啶-4-甲酰胺相关的杂环化合物研究显示出潜在的抗菌活性。已探索了相关化合物中硫代取代乙基烟酸酯、噻吩并[2,3-b]吡啶和吡啶并噻吩嘧啶衍生物的合成,以了解其体外抗菌活性。一些新合成的化合物表现出显着的抗菌特性,表明 N-(3-溴苯基)-6-羟基嘧啶-4-甲酰胺类似物在抗菌研究中具有潜力 (Gad-Elkareem 等,2011)。

抗病毒和抗逆转录病毒活性

对嘧啶衍生物的探索,包括那些在结构上与 N-(3-溴苯基)-6-羟基嘧啶-4-甲酰胺相关的衍生物,显示出有希望的抗病毒和抗逆转录病毒活性。具体来说,对用各种基团取代的 2,4-二氨基-6-羟基嘧啶的研究已证明对细胞培养中的逆转录病毒复制有明显的抑制作用,突出了它们作为抗病毒和抗逆转录病毒剂的潜力 (Hocková 等,2003)。

抗癌和抗炎剂

已合成并评估了新型吡唑并嘧啶衍生物(包括那些在结构上类似于 N-(3-溴苯基)-6-羟基嘧啶-4-甲酰胺的衍生物)的抗癌和抗 5-脂氧合酶活性。这些化合物对各种癌细胞系表现出显着的细胞毒活性,并具有作为抗炎剂的潜力,支持对其治疗应用的进一步研究 (Rahmouni 等,2016)。

具有抗肿瘤活性的抗叶酸抑制剂

对嘧啶抗叶酸的研究揭示了有效的抗肿瘤活性,对高亲和力叶酸受体和质子偶联叶酸转运蛋白的选择性高于还原叶酸载体。这些化合物抑制 β-甘氨酰胺核苷酸甲酰化转移酶,这是嘌呤生物合成途径中的关键酶,证明了嘧啶衍生物作为抗肿瘤剂的潜力 (Wang 等,2011)。

作用机制

Target of Action

Similar compounds such as n′-phenyl pyridylcarbohydrazides have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . SDHIs are one of the fastest-growing fungicide categories for plant protection .

Mode of Action

Similar compounds like n′-phenyl pyridylcarbohydrazides inhibit sdh, which is crucial for atp production in cells . The inhibition of SDH disrupts the energy production in cells, leading to cell death .

Biochemical Pathways

The compound likely affects the citric acid cycle by inhibiting SDH, disrupting the conversion of succinate to fumarate and hindering the production of ATP . This disruption can lead to cell death, particularly in phytopathogenic fungi .

Pharmacokinetics

Similar compounds like 1-(3′-bromophenyl)-heliamine have been studied for their pharmacokinetic properties . These studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .

Result of Action

The inhibition of sdh by similar compounds can lead to cell death, particularly in phytopathogenic fungi .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the action and stability of similar compounds .

属性

IUPAC Name |

N-(3-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-7-2-1-3-8(4-7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNXPSMXYIVKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)

![methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate](/img/structure/B2745583.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2745589.png)

![1-(3-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745591.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2745593.png)